![molecular formula C26H27F3N2O3 B197161 N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis and Antioxidant Activity : A study by Demir et al. (2015) analyzed the structure of a similar benzamide compound using X-ray diffraction and DFT calculations. Their findings highlighted the compound's electronic and thermodynamic properties, indicating potential for antioxidant applications (Demir et al., 2015).
NO Production Inhibitory Compounds : Research by Kim et al. (2009) on new benzamide derivatives discovered compounds that inhibited nitric oxide production in microglia cells. This could suggest therapeutic potential in inflammatory conditions (Kim et al., 2009).
Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative with significant potential as an antidiabetic agent. This research underscores the compound's relevance in diabetes treatment (Nomura et al., 1999).
Anticancer Evaluation : A study by Ravinaik et al. (2021) synthesized and evaluated benzamide derivatives for anticancer activity, finding several compounds with considerable efficacy against various cancer cell lines (Ravinaik et al., 2021).
Radioactive Labeling for Research : Shevchenko et al. (2014) prepared isotopically labeled benzamide compounds, indicating their utility in radioactive labeling for scientific studies (Shevchenko et al., 2014).
Gastrokinetic Activity : Kato et al. (1992) synthesized benzamide derivatives to evaluate their effects on gastric emptying, identifying compounds with potential gastrokinetic activity (Kato et al., 1992).
Synthesis of Orally Active Antagonists : Ikemoto et al. (2005) developed a method for synthesizing orally active antagonists, showcasing the compound's potential in therapeutic drug development (Ikemoto et al., 2005).
Propiedades
Nombre del producto |
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C26H27F3N2O3 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
N-[4-[2-(ethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C26H27F3N2O3/c1-4-30-15-16-34-23-14-13-22(17-24(23)33-3)31(2)25(32)20-7-5-18(6-8-20)19-9-11-21(12-10-19)26(27,28)29/h5-14,17,30H,4,15-16H2,1-3H3 |
Clave InChI |
SCEZYQWIHJHQDL-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(OCCNCC)C(OC)=C1)C)C2=CC=C(C3=CC=C(C(F)(F)F)C=C3)C=C2 |
SMILES canónico |
CCNCCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC |
Apariencia |
Solid powder |
Sinónimos |
SB-568849; SB 568849; SB568849.; N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)
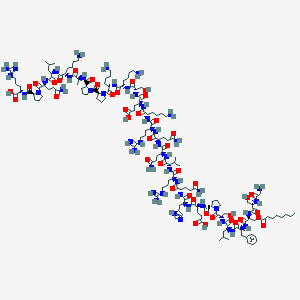
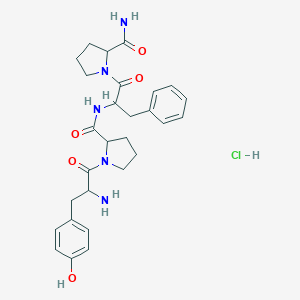
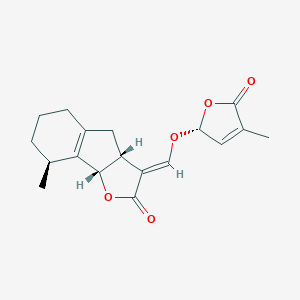
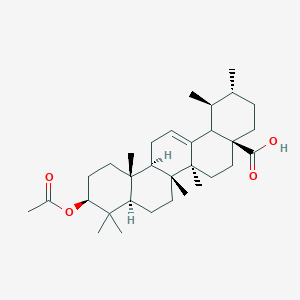
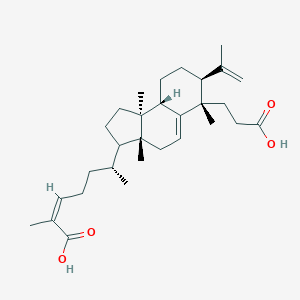
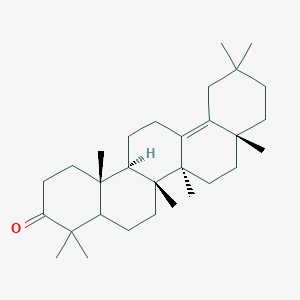
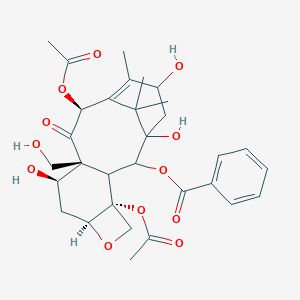
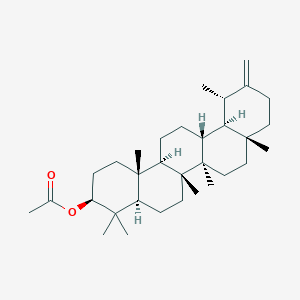
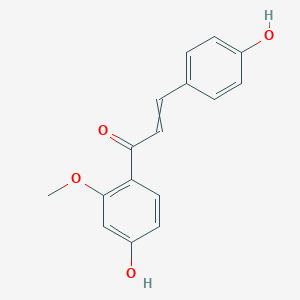
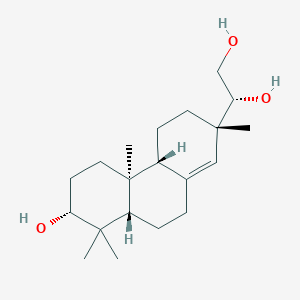
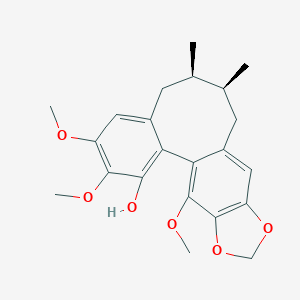
![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)
